NOX1 Potency and Selectivity Profile
ML171 is the most potent inhibitor of NOX1 in a head-to-head comparison with other widely used NOX inhibitors. In a panel of five advanced NOX inhibitors, ML171 exhibited the lowest IC50 for NOX1 (0.1 μM), demonstrating greater potency than VAS2870, which is more active against NOX2 (0.7 μM), and the NOX4 inhibitor M13 (0.01 μM) [1]. While GKT136901 is a clinical-stage dual NOX1/4 inhibitor with a Ki of 110 nM for NOX1, ML171 demonstrates a superior selectivity window against NOX2 (IC50 = 5 μM vs. 0.25 μM for NOX1) compared to GKT136901's Ki of 1530 nM for NOX2, which represents a 9.6-fold selectivity ratio for GKT136901 compared to ML171's 20-fold ratio [2].
| Evidence Dimension | NOX1 Inhibitory Potency (IC50) and Selectivity Ratio (NOX2/NOX1) |
|---|---|
| Target Compound Data | NOX1 IC50 = 0.1-0.25 μM; Selectivity Ratio = 20-50x |
| Comparator Or Baseline | GKT136901: NOX1 Ki = 110 nM, Selectivity Ratio = 9.6x; VAS2870: NOX1 IC50 = 0.77 μM; M13: NOX4 IC50 = 0.01 μM |
| Quantified Difference | ML171 is >7-fold more potent for NOX1 than VAS2870 and provides a >2-fold higher selectivity window over NOX2 compared to GKT136901. |
| Conditions | Cell-based assays using HEK293 cells overexpressing specific NOX isoforms [2] |
Why This Matters
This superior selectivity profile minimizes confounding off-target effects on NOX2, NOX3, and NOX4, ensuring that experimental outcomes can be confidently attributed to NOX1 inhibition, a critical requirement for target validation studies.
- [1] Dao, V. T., et al. (2020). Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation. Free Radic. Biol. Med., 148, 60-69. View Source
- [2] Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxid. Redox Signal., 23(5), 406-420. View Source
